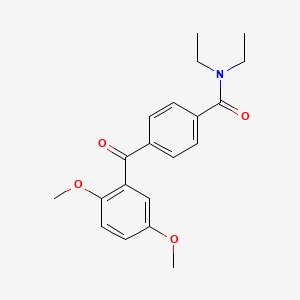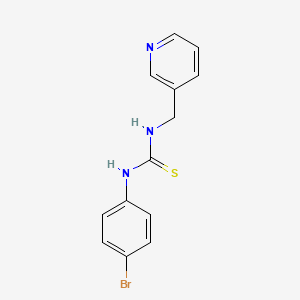
6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have promising results in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In
作用机制
6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile works by inhibiting the activity of JAK3, which is involved in the signaling pathways of immune cells. JAK3 is required for the activation of T cells, B cells, and natural killer cells, which are involved in the immune response. By inhibiting JAK3, 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile can reduce the activity of these immune cells, thus reducing inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to have significant effects on the immune system. By inhibiting JAK3, it can reduce the activity of T cells, B cells, and natural killer cells, which are involved in the immune response. This can reduce inflammation and tissue damage in autoimmune diseases. However, 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile may also have effects on other physiological processes, such as hematopoiesis and bone metabolism.
实验室实验的优点和局限性
6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied for its potential therapeutic applications. However, 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile may also have limitations in lab experiments. It may have off-target effects on other physiological processes, which may complicate the interpretation of results.
未来方向
There are several future directions for the study of 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile. One direction is to investigate its potential therapeutic applications in other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Another direction is to explore its effects on other physiological processes, such as hematopoiesis and bone metabolism. Additionally, there is a need to develop more selective JAK3 inhibitors that can reduce the risk of off-target effects.
合成方法
The synthesis of 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form a pyridine intermediate. This intermediate is then reacted with thiourea to form the final product, 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been extensively studied for its potential therapeutic applications in treating autoimmune diseases. It has been found to inhibit the activity of Janus kinase 3 (JAK3), which is involved in the signaling pathways of immune cells. By inhibiting JAK3, 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile can reduce the activity of immune cells, thus reducing inflammation and tissue damage in autoimmune diseases.
属性
IUPAC Name |
2-amino-4-(3-chlorophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4S/c14-8-3-1-2-7(4-8)11-9(5-15)12(17)18-13(19)10(11)6-16/h1-4H,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBLMWWXZLYFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=S)NC(=C2C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-adamantyl)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5703387.png)


![2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)

![N-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5703425.png)
![1-methyl-4-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride](/img/structure/B5703426.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5703454.png)



